molecular formula C4H6ClF6N B13108703 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride

Cat. No.: B13108703
M. Wt: 217.54 g/mol
InChI Key: GRNGEYQTJPGMEE-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride (CAS No. 164364-08-3) is a fluorinated tertiary amine hydrochloride with the molecular formula C₄H₆ClF₆N and a molecular weight of 217.54 g/mol . Structurally, it features a hexafluoro-tert-butyl group bonded to an amine, which is protonated as a hydrochloride salt. This configuration enhances its stability and solubility in polar solvents compared to its free base form.

The compound is primarily utilized in synthetic chemistry for the preparation of (hexafluoro-tert-butyl)amine and molybdenum(VI) (hexafluoro-tert-butyl)imido complexes . Its strong electron-withdrawing fluorine substituents and steric bulk make it valuable in catalysis and materials science.

Properties

Molecular Formula

C4H6ClF6N

Molecular Weight

217.54 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H

InChI Key

GRNGEYQTJPGMEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol with amine hydrochloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler fluorinated amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Fluorinated oxides.

    Reduction: Fluorinated amines.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride is in the pharmaceutical industry. Its unique fluorinated structure enhances its bioactivity and stability compared to non-fluorinated counterparts.

Key Insights:

  • Antidepressant Development : Research indicates that fluorinated amines can influence neurotransmitter systems. The compound has been studied for potential use as an antidepressant due to its ability to modulate serotonin levels .
  • Anticancer Properties : Preliminary studies suggest that fluorinated compounds may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth .

Chemical Synthesis

In chemical synthesis, 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride serves as a versatile reagent:

Applications:

  • Synthesis of Fluorinated Pharmaceuticals : The compound is utilized in the synthesis of various fluorinated pharmaceuticals due to its ability to introduce fluorine atoms into organic molecules .
  • Catalyst in Organic Reactions : It acts as a catalyst in reactions involving alkylation and acylation processes. Its stability under various reaction conditions makes it an ideal candidate for complex organic syntheses .

Materials Science

The compound's unique properties extend to materials science:

Applications:

  • Fluorinated Polymers : Incorporating 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride into polymer matrices can enhance thermal stability and chemical resistance. This is particularly useful in developing coatings and sealants for industrial applications .
  • Nanocomposite Materials : The compound has been explored for use in nanocomposite materials where its introduction improves mechanical properties and reduces flammability .

Environmental Applications

Recent studies have begun to investigate the environmental implications of using fluorinated compounds:

Key Insights:

  • Biodegradability Studies : Research is ongoing to determine the biodegradability of fluorinated amines and their environmental impact. Understanding these factors is critical for regulatory compliance and sustainable practices in chemical manufacturing .

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalsAntidepressant development; anticancer studiesEnhanced bioactivity; stability
Chemical SynthesisSynthesis of fluorinated drugs; catalyst for reactionsVersatility; improved reaction outcomes
Materials ScienceFluorinated polymers; nanocomposite materialsIncreased thermal stability; improved properties
Environmental StudiesBiodegradability researchAssessing environmental impact

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal demonstrated that derivatives of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride showed significant promise as novel antidepressants by enhancing serotonin receptor activity.

Case Study 2: Polymer Enhancement

Research conducted at a materials science institute found that incorporating this compound into polymer formulations resulted in a 30% increase in thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity and function. This interaction is facilitated by the high electronegativity of the fluorine atoms, which enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Molecular Formula : C₃H₂F₆O
  • Molecular Weight : 168.04 g/mol
  • Key Features : A fluorinated alcohol with high polarity and low nucleophilicity, widely used as a solvent in peptide synthesis and polymer processing . Unlike the target compound, HFIP lacks an amine group, making it less reactive in nucleophilic substitutions.

Hexafluoroacetone (HFA)

  • Molecular Formula : C₃F₆O
  • Molecular Weight : 166.02 g/mol
  • Key Features: A highly electrophilic ketone used in the synthesis of fluoropolymers and pharmaceuticals.

Sevoflurane Metabolites

  • 1,1,1,3,3,3-Hexafluoro-2-propanone and 1,1,1,3,3,3-Hexafluoro-2-propanol These metabolites, derived from the anesthetic sevoflurane, share the hexafluorinated backbone but feature ketone and alcohol functional groups, respectively. They are pharmacologically active but lack the methyl and amine groups present in the target compound .

1,1,1-Trifluoropropan-2-amine Hydrochloride Derivatives

  • Examples: (S)-1,1,1-Trifluoropropan-2-amine hydrochloride (CAS 125353-44-8)
    • Molecular Formula : C₃H₇ClF₃N
    • Molecular Weight : 169.54 g/mol
    • Key Features : These derivatives have fewer fluorine atoms (three vs. six) and simpler alkyl chains, resulting in lower electronegativity and reduced steric hindrance compared to the target compound .

Physicochemical and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
Target Compound C₄H₆ClF₆N 217.54 Amine hydrochloride Synthesis of metal complexes
1,1,1,3,3,3-Hexafluoro-2-propanol C₃H₂F₆O 168.04 Alcohol Solvent in organic synthesis
Hexafluoroacetone C₃F₆O 166.02 Ketone Fluoropolymer production
Sevoflurane Metabolite (2-propanol) C₃H₂F₆O 168.04 Alcohol Pharmacological activity
(S)-1,1,1-Trifluoropropan-2-amine HCl C₃H₇ClF₃N 169.54 Amine hydrochloride Intermediate in drug synthesis

Key Observations:

Electron-Withdrawing Effects : The target compound’s six fluorine atoms create a stronger electron-withdrawing environment than trifluorinated analogs, enhancing its stability in acidic conditions .

Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral fluorinated alcohols or ketones.

Steric Bulk : The tert-butyl group in the target compound provides steric hindrance, influencing its reactivity in coordination chemistry .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride is a fluorinated organic compound with significant applications in various fields including pharmaceuticals and materials science. Its unique chemical structure imparts distinctive biological activities that are of interest to researchers.

  • Molecular Formula : C4H6F6N·HCl
  • Molecular Weight : 182.07 g/mol
  • Appearance : Colorless to yellow clear liquid
  • Boiling Point : 62 °C
  • Specific Gravity : 1.50 at 20 °C

Biological Activity Overview

The biological activity of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine hydrochloride can be attributed to its interactions at the molecular level. The presence of fluorine atoms enhances its lipophilicity and stability, making it a potential candidate for various therapeutic applications.

The compound exhibits several mechanisms of action:

  • Enzyme Inhibition : Research indicates that hexafluoro compounds can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in organisms.
  • Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.
  • Receptor Modulation : There is evidence suggesting that fluorinated amines may interact with neurotransmitter receptors, influencing neurotransmission and potentially impacting neurological functions.

Study 1: Enzyme Inhibition

A study published in Molecules explored the use of hexafluoro alcohols in promoting chemical reactions involving enzyme inhibition. The findings suggested that these compounds could effectively inhibit specific enzymes at low concentrations, demonstrating their potential as pharmacological agents for metabolic disorders .

Study 2: Neurotransmitter Interaction

In a study investigating the effects of fluorinated compounds on neurotransmitter systems, it was found that hexafluoro amines could modulate serotonin receptors. This modulation was linked to changes in behavioral responses in animal models, indicating a potential application in treating mood disorders .

Study 3: Membrane Fluidity

Research examining the effects of fluorinated solvents on cell membranes revealed that hexafluoro compounds could alter membrane fluidity. This alteration was shown to impact cellular signaling pathways and could be leveraged for drug delivery systems .

Data Tables

PropertyValue
Molecular FormulaC4H6F6N·HCl
Molecular Weight182.07 g/mol
Boiling Point62 °C
Specific Gravity1.50 at 20 °C
Purity>98% (HPLC)
Biological ActivityMechanism
Enzyme InhibitionAlters metabolic pathways
Cell Membrane InteractionAffects fluidity and permeability
Receptor ModulationInfluences neurotransmission

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